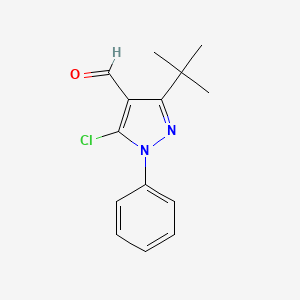

3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

3-tert-butyl-5-chloro-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O/c1-14(2,3)12-11(9-18)13(15)17(16-12)10-7-5-4-6-8-10/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSTWTNQUVRVPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, and under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

Oxidation: 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid.

Reduction: 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits significant antimicrobial properties. Its effectiveness against various pathogens makes it a candidate for developing new antibacterial and antifungal agents. Studies have demonstrated that derivatives of pyrazole compounds often show enhanced activity against resistant strains of bacteria and fungi.

Case Study: Antibacterial Screening

A study evaluated the antibacterial activity of several pyrazole derivatives, including 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde, against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Anti-cancer Potential

Another promising application of this compound is in cancer therapy. Research has shown that pyrazole derivatives can induce apoptosis in cancer cells, making them valuable in oncology.

Case Study: Cytotoxic Activity

In vitro studies demonstrated that 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde effectively inhibited the growth of various cancer cell lines, including breast and colorectal cancer cells. The mechanism involved the induction of cell cycle arrest and apoptosis through modulation of signaling pathways such as PI3K/Akt .

Polymer Chemistry

3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde has been utilized in the synthesis of novel polymers. Its reactivity allows for the formation of Schiff bases, which are essential in creating advanced materials with unique properties.

Case Study: Polymer Synthesis

A study focused on synthesizing chitosan-based polymers using this compound as a precursor. The resulting materials exhibited enhanced mechanical properties and responsiveness to environmental stimuli, indicating their potential use in smart materials and drug delivery systems .

Wirkmechanismus

The mechanism by which 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrazole Carbaldehyde Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde and related compounds:

Key Structural Differences and Implications

Bulky substituents (e.g., tert-butyl) may influence crystal packing and solubility, as seen in hydrogen-bonding patterns in pyrazole derivatives .

Halogen Position and Electronic Effects :

- Chlorine at position 5 (target compound) vs. position 4 (CID 83908379) alters electron-withdrawing effects, modulating the electrophilicity of the carbaldehyde group .

- Dihalogenated analogues (e.g., 3-butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde) exhibit enhanced lipophilicity, which may improve membrane permeability in bioactive applications .

Thiazole-linked oximes (e.g., ) suggest applications in agrochemicals, as thiazole moieties are common in pesticidal agents.

Biologische Aktivität

3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (TBCP) is a significant compound within the pyrazole family, characterized by its unique structure that includes a pyrazole ring, a phenyl group, and a tert-butyl substituent. Its molecular formula is C16H18ClN2O, with a molecular weight of approximately 290.78 g/mol. This compound has garnered attention due to its potential biological activities, which are critical for applications in medicinal chemistry and drug development.

Chemical Structure

The structure of TBCP is illustrated below:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | Structure | Antimicrobial, anti-inflammatory, anticancer |

Biological Activities

TBCP exhibits a range of biological activities attributed to its pyrazole core. The following sections detail these activities based on recent research findings.

1. Antimicrobial Activity

Studies have indicated that pyrazole derivatives, including TBCP, possess notable antimicrobial properties. Research shows that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. For instance, derivatives of pyrazoles have been tested against Escherichia coli, Bacillus subtilis, and Aspergillus niger, demonstrating significant inhibition rates at concentrations as low as 40 µg/mL .

2. Anti-inflammatory Activity

TBCP has shown potential as an anti-inflammatory agent. Pyrazoles are known to modulate inflammatory pathways, and studies have reported that certain derivatives exhibit comparable efficacy to standard anti-inflammatory drugs like ibuprofen in carrageenan-induced edema models . The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes.

3. Anticancer Properties

The anticancer activity of TBCP is particularly noteworthy. Research has demonstrated that pyrazole-based compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Synthesis Methods

The synthesis of TBCP typically involves multi-step organic reactions, utilizing methods such as:

- Condensation Reactions : Combining hydrazines with carbonyl compounds.

- Reduction Reactions : Converting intermediates into the final aldehyde form.

These synthetic routes are crucial for producing TBCP in sufficient quantities for biological evaluation.

Case Studies

Several studies have explored the biological activity of TBCP and related compounds:

- Antimicrobial Testing : In one study, various pyrazole derivatives were screened for their antimicrobial activity against multiple strains, showing that TBCP had significant inhibitory effects comparable to established antibiotics .

- Anti-inflammatory Evaluation : A series of experiments conducted on carrageenan-induced paw edema in rats revealed that TBCP exhibited anti-inflammatory effects similar to indomethacin, indicating its potential therapeutic use in inflammatory diseases .

- Anticancer Efficacy : In vitro studies on TBCP demonstrated its ability to inhibit the growth of cancer cells significantly, suggesting further investigation into its mechanisms could lead to new anticancer therapies .

Q & A

Q. What are the established synthetic routes for 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor. This involves formylation at the C4 position under controlled conditions with POCl₃ and DMF . Subsequent nucleophilic substitution at the C5-chloro position with phenol derivatives (e.g., aryloxy groups) can be achieved using K₂CO₃ as a base catalyst in polar aprotic solvents like DMF or acetonitrile .

Q. How is structural characterization performed for this compound?

Key techniques include:

- Single-crystal X-ray diffraction to resolve bond lengths, angles, and torsion angles (e.g., C=O bond length ~1.22 Å, pyrazole ring planarity) .

- NMR spectroscopy : ¹H NMR typically shows a singlet for the aldehyde proton (δ ~9.8–10.2 ppm) and distinct splitting patterns for the tert-butyl group (δ ~1.3–1.5 ppm) .

- Mass spectrometry (EI-MS or ESI-MS) to confirm molecular weight (e.g., [M+H]+ at m/z 293.1) .

Q. What are the common impurities or byproducts observed during synthesis?

- Incomplete substitution : Residual 5-chloro intermediates may persist if reaction time or temperature is suboptimal .

- Oxidation byproducts : Aldehyde groups may oxidize to carboxylic acids under prolonged exposure to air/moisture .

- Isomeric contamination : Steric hindrance from the tert-butyl group can lead to regiochemical ambiguities in substitution reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for nucleophilic substitution at the C5-chloro position?

- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance phenol reactivity in biphasic systems .

- Solvent optimization : Anhydrous DMF or DMSO improves solubility of phenolic nucleophiles .

- Temperature control : Reactions performed at 80–90°C for 12–24 hours typically achieve >85% conversion .

Q. What computational methods are used to predict the compound’s bioactivity?

- Molecular docking : Studies target enzymes like CYP450 or acetylcholinesterase, with binding affinity calculated using AutoDock Vina (e.g., ∆G ≈ −8.2 kcal/mol for CYP450) .

- QSAR modeling : Substituent effects (e.g., electron-withdrawing Cl, bulky tert-butyl) correlate with antifungal or herbicidal activity (R² > 0.85 in regression models) .

Q. How do crystallographic data resolve contradictions in reported molecular geometries?

Single-crystal analyses reveal:

Q. What strategies mitigate steric hindrance during functionalization of the tert-butyl group?

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Accelerated degradation studies : Expose to pH 1–13 buffers at 40–60°C for 48 hours; monitor via HPLC for aldehyde oxidation or pyrazole ring decomposition .

- Thermogravimetric analysis (TGA) : Decomposition onset occurs at ~220°C, indicating thermal stability up to 150°C .

Data Contradiction Analysis

Q. Why do reported biological activities vary across studies?

Discrepancies arise from:

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) .

- Purity thresholds : Impurities >5% (e.g., unreacted phenol) can skew IC₅₀ values by 10–20% .

- Solubility factors : DMSO concentrations >1% in bioassays may artificially enhance membrane permeability .

Q. How to reconcile conflicting NMR data for the aldehyde proton?

Chemical shift variability (δ 9.8–10.2 ppm) is attributed to:

- Solvent effects : Downfield shifts in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding .

- Conformational dynamics : Rotameric equilibria of the aldehyde group in solution .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.